molecular formula C12H10N4 B14001201 5-Methyl-1-naphthalen-2-yltetrazole CAS No. 7473-24-7

5-Methyl-1-naphthalen-2-yltetrazole

Cat. No.: B14001201
CAS No.: 7473-24-7
M. Wt: 210.23 g/mol
InChI Key: OMVANAFZKDWJMZ-UHFFFAOYSA-N
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Description

5-Methyl-1-naphthalen-2-yltetrazole is a synthetic organic compound belonging to the tetrazole family Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-naphthalen-2-yltetrazole typically involves the cycloaddition reaction of an appropriate nitrile with sodium azide under acidic conditions. One common method includes the use of triethyl orthoformate and sodium azide in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact . The use of heterogeneous catalysts and microwave-assisted synthesis are also explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-naphthalen-2-yltetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl-1-naphthalen-2-yltetrazole involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to specific receptors and enzymes. This interaction can inhibit or activate certain biochemical pathways, leading to its observed biological effects . The compound’s electron-donating and electron-withdrawing properties also play a role in its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-naphthalen-2-yltetrazole stands out due to its unique naphthalene-tetrazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .

Properties

CAS No.

7473-24-7

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

5-methyl-1-naphthalen-2-yltetrazole

InChI

InChI=1S/C12H10N4/c1-9-13-14-15-16(9)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3

InChI Key

OMVANAFZKDWJMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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